molecular formula C12H13BrO B13687538 3-Bromo-5-(tert-butyl)benzofuran

3-Bromo-5-(tert-butyl)benzofuran

Cat. No.: B13687538
M. Wt: 253.13 g/mol
InChI Key: AIYLDYGCTKURGT-UHFFFAOYSA-N
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Description

3-Bromo-5-(tert-butyl)benzofuran: is an organic compound with the molecular formula C12H13BrO . It is a derivative of benzofuran, where a bromine atom is substituted at the 3rd position and a tert-butyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(tert-butyl)benzofuran typically involves the bromination of 5-(tert-butyl)benzofuran. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(tert-butyl)benzofuran depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity .

Comparison with Similar Compounds

    3-Iodo-5-(tert-butyl)benzofuran: Similar structure with iodine instead of bromine.

    3-Chloro-5-(tert-butyl)benzofuran: Similar structure with chlorine instead of bromine.

    5-(tert-Butyl)benzofuran: Lacks the halogen substitution

Uniqueness: 3-Bromo-5-(tert-butyl)benzofuran is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct chemical reactivity and physical properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

3-bromo-5-tert-butyl-1-benzofuran

InChI

InChI=1S/C12H13BrO/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-7H,1-3H3

InChI Key

AIYLDYGCTKURGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=C2Br

Origin of Product

United States

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